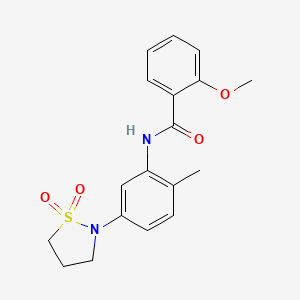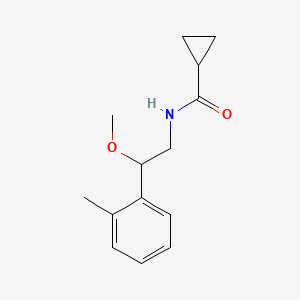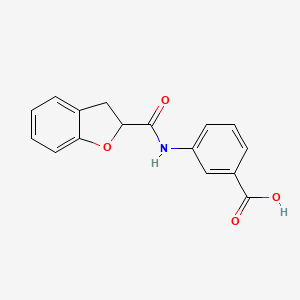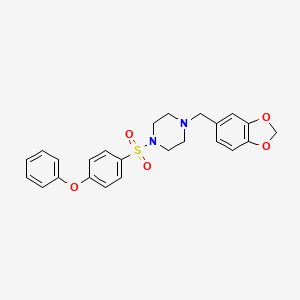
N-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲基苯基)-2-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential pharmacological activities and methods for their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of substituted pyrazole derivatives from benzamides suggests a versatile approach to creating a range of compounds with potential anti-inflammatory activities . The use of Cp*Rh(III) catalysis for the annulation of N-methoxybenzamide indicates a method for constructing complex molecules like quinazolin-4(3H)-one derivatives . Additionally, the design and synthesis of a compound with antiproliferative activity against cancer cell lines demonstrate the therapeutic potential of benzamide derivatives . The reductive chemistry of a hypoxia-selective cytotoxin also highlights the reactivity of nitrobenzamide derivatives under hypoxic conditions .
Synthesis Analysis
The synthesis of benzamide derivatives involves various starting materials and reagents. For example, the preparation of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide involves reactions with methylhydrazine or phenylhydrazine to afford pyrazoline derivatives . The annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one using Cp*Rh(III) catalysis is another synthetic route that leads to the formation of quinazolin-4(3H)-one derivatives . The synthesis of antiproliferative benzamide derivatives can involve condensation reactions, as seen in the preparation of a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety . These methods demonstrate the diverse synthetic strategies employed to create benzamide derivatives with various biological activities.
Molecular Structure Analysis
The molecular structures of benzamide derivatives are characterized using spectroscopic methods and, in some cases, X-ray crystallography. The crystal structure of a particular antiproliferative benzamide derivative was determined, revealing its tetragonal system and space group . Density functional theory (DFT) calculations can be used to optimize geometric bond lengths and angles, providing a theoretical comparison to experimental X-ray diffraction values . These analyses are crucial for understanding the molecular geometry and potential interaction sites of benzamide derivatives.
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions. The reductive chemistry of nitrobenzamide derivatives, for example, involves enzymatic reduction under hypoxic conditions, leading to the formation of amine or hydroxylamine groups . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the site and rate of reduction. The formation of cyclization products and the stability of the resulting amines and hydroxylamines are also important considerations in the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and nitro groups can affect these properties. The pharmacological screening of synthesized compounds provides information on their toxicity and biological activities, such as anti-inflammatory and antiproliferative effects . The molecular electrostatic potential (MEP) surface map obtained from theoretical calculations can give insights into the reactive sites of the molecules and their potential interactions with biological targets . These properties are essential for the development of benzamide derivatives as therapeutic agents.
科学研究应用
有机合成中间体
该化合物是一种含有硼酸酯和磺酰胺基团的有机中间体 . 它可以通过亲核反应和酰胺化反应合成 . 作为中间体,它可用于合成多种其他化合物。
药物合成
在药物有机合成中,硼酸化合物通常用于保护二醇 . 它用于氨基酸的不对称合成、狄尔斯-阿尔德反应和铃木偶联反应 .
酶抑制剂或特异性配体药物
在药物应用研究中,硼酸化合物通常用作酶抑制剂或特异性配体药物 . 它们可用于治疗肿瘤和微生物感染 .
抗癌药物
硼酸化合物也可用于治疗抗癌药物 . 特定的作用机制将取决于具体的药物和癌症类型。
荧光探针
硼酸化合物也可作为荧光探针来识别过氧化氢、糖类、铜和氟离子以及儿茶酚胺 .
药物载体
硼酸酯键因其结构条件简单、生物相容性好以及对机体中pH、葡萄糖和ATP等多种微环境变化的响应能力等优点,被广泛应用于构建刺激响应性药物载体 . 基于硼酸酯键的药物载体类型包括药物-聚合物偶联、聚合物胶束、线型-超支化聚合物和介孔二氧化硅等 . 它们不仅可以负载抗癌药物,还可以递送胰岛素和基因 .
作用机制
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase. By interacting with this target, the compound can influence cell proliferation and growth.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its interaction with CDK2
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to changes in cell proliferation and growth, given its interaction with CDK2 . .
安全和危害
生化分析
Biochemical Properties
The biochemical properties of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide are not fully understood yet. It is known to interact with certain biomolecules. For instance, it has been found to interact with cyclin-dependent kinase 2 in humans
Cellular Effects
It is known to be a potent and selective activator of Nrf2, a transcription factor that plays a critical role in antioxidant and cytoprotective responses. This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
属性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-8-9-14(20-10-5-11-25(20,22)23)12-16(13)19-18(21)15-6-3-4-7-17(15)24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGIBPADVBZBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)


![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)
![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)